REACTION_CXSMILES
|
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[K].[CH3:13][O:14][CH:15]([O:21][CH3:22])[CH2:16][CH2:17][CH2:18][CH2:19]Br>CN(C)C=O>[CH3:13][O:14][CH:15]([O:21][CH3:22])[CH2:16][CH2:17][CH2:18][CH2:19][N:5]1[C:1](=[O:11])[C:2]2[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4]1=[O:6] |f:0.1,^1:11|
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC(CCCCBr)OC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
was stirred at 90° for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The resultant yellow suspension was then partitioned between water (30 ml) and ethyl acetate (3×30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were then dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vauco
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
COC(CCCCN1C(C2=CC=CC=C2C1=O)=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |